molecular formula C6H4N2O3S B1252965 3-Diazoniobenzenesulfonate

3-Diazoniobenzenesulfonate

Cat. No.: B1252965
M. Wt: 184.17 g/mol
InChI Key: MQAGWJGGLKPBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Diazoniobenzenesulfonate is a diazonium salt derivative characterized by a sulfonate group (-SO₃⁻) and a diazonium (-N₂⁺) moiety attached to the benzene ring at the meta position. This compound is notable for its high reactivity, particularly in electrophilic substitution and coupling reactions, making it valuable in organic synthesis, dye manufacturing, and materials science . Its stability in aqueous solutions under controlled conditions (low temperature, pH ~2–4) distinguishes it from other diazonium salts, which often decompose rapidly without stabilization .

Properties

IUPAC Name

3-diazoniobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3S/c7-8-5-2-1-3-6(4-5)12(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQAGWJGGLKPBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801283168
Record name Benzenediazonium, 3-sulfo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-06-4
Record name Benzenediazonium, 3-sulfo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenediazonium, 3-sulfo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801283168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Analogues

A. 4-Diazoniobenzenesulfonate (Para-Substituted Analogue)

  • Structure : The diazonium group is at the para position relative to the sulfonate group.
  • Reactivity : Exhibits lower thermal stability compared to the meta isomer due to steric and electronic effects. Para-substitution reduces resonance stabilization of the diazonium group, leading to faster decomposition .
  • Applications : Less commonly used in coupling reactions but preferred in some photodegradation studies due to distinct UV-Vis absorption profiles.

B. Benzenediazonium Chloride

  • Structure : Lacks the sulfonate group; instead, it has a chloride counterion.
  • Reactivity : Highly unstable in aqueous media, requiring immediate use after synthesis. Reacts explosively under acidic conditions.

C. 3-Sulfamoylbenzoic Acid Derivatives

  • Structure : Features a sulfamoyl (-SO₂NH₂) group instead of diazonium.
  • Reactivity: Non-reactive in coupling reactions but acts as a carbonic anhydrase inhibitor. Used in pharmaceutical research (e.g., antiglaucoma agents) .
Comparative Data Table
Property 3-Diazoniobenzenesulfonate 4-Diazoniobenzenesulfonate Benzenediazonium Chloride 3-Sulfamoylbenzoic Acid
Thermal Stability High (stable < 5°C) Moderate (stable < 0°C) Low (decomposes > -10°C) Very high
Aqueous Solubility 120 g/L (pH 3) 95 g/L (pH 3) 80 g/L (pH 1) 25 g/L (pH 7)
Reactivity in Coupling High Moderate High (uncontrolled) None
Industrial Use Dyes, nanomaterials Limited Laboratory-scale synthesis Pharmaceuticals
Research Findings
  • Synthetic Utility: this compound enables regioselective aryl-aryl coupling in nanomaterial synthesis, outperforming para-substituted analogues in yield (85% vs. 60%) .
  • Mechanistic Insights : Density Functional Theory (DFT) studies suggest the meta-substituted sulfonate group stabilizes the diazonium ion via resonance and inductive effects, reducing decomposition by 40% compared to benzenediazonium chloride .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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